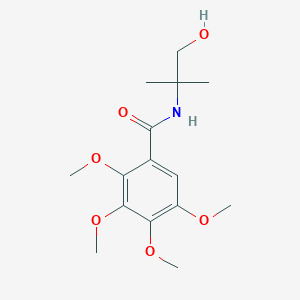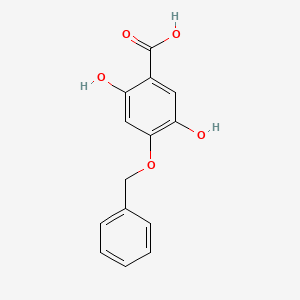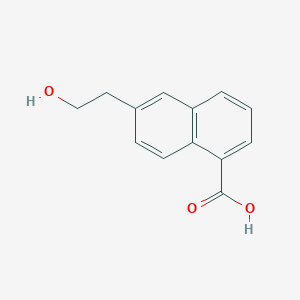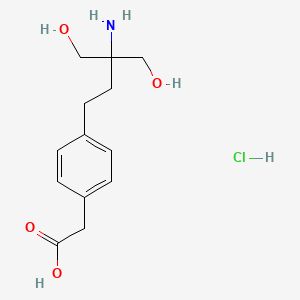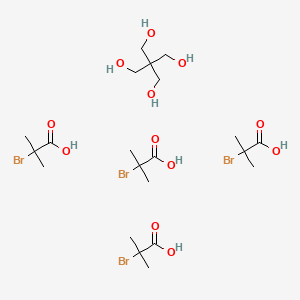![molecular formula C8H5Cl2N3 B1456657 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 1029720-75-9](/img/structure/B1456657.png)
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Descripción general
Descripción
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1029720-75-9 . It has a linear formula of C8H5Cl2N3 . This compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a solid at room temperature . It has a molecular weight of 214.05 . The compound should be stored in an inert atmosphere at 2-8 degrees Celsius .Aplicaciones Científicas De Investigación
-
Pharmaceuticals
- Pyridopyrimidines, including “4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine”, have shown therapeutic interest and have been approved for use as therapeutics .
- They are present in relevant drugs and have been studied in the development of new therapies .
- For example, palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, which has potential activity against rheumatoid arthritis, are both pyridopyrimidines .
-
Anti-inflammatory Activities
- Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Biologically Active Compounds
-
Synthesis of N-Substituted Azacalix Pyrimidines
-
Tandem Amination and Suzuki-Miyaura Cross-Coupling
-
Biarylpyrimidine Synthesis
-
Antioxidant Activities
- Pyrimidines, including “4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine”, have been found to exhibit antioxidant effects .
- These effects are due to their ability to neutralize harmful free radicals in the body .
- This makes them potentially useful in the treatment of diseases caused by oxidative stress .
-
Antibacterial and Antiviral Activities
-
Antifungal and Antituberculosis Activities
-
Anti-Inflammatory Agent Development
- 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives have been found to potently suppress NO generation .
- The IC50 values for most of the derivatives were recorded to be less than 5 μM .
- This suggests that they could be used in the development of new anti-inflammatory agents .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKMZNBMKPJHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855658 | |
| Record name | 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine | |
CAS RN |
1029720-75-9 | |
| Record name | 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



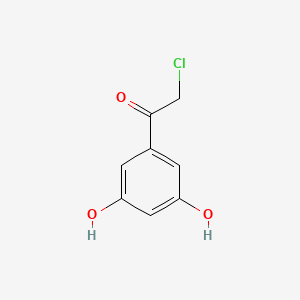
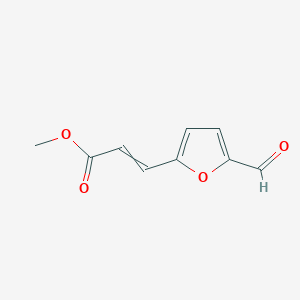
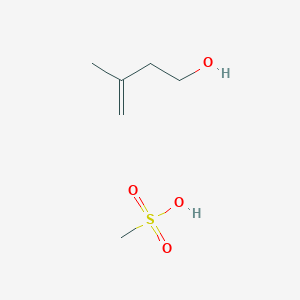
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)
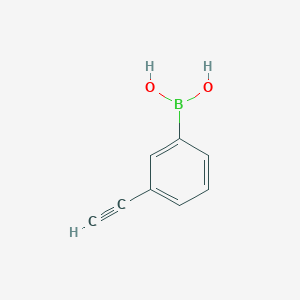
![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)

